![molecular formula C22H24N2O B2546879 2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396684-96-0](/img/structure/B2546879.png)

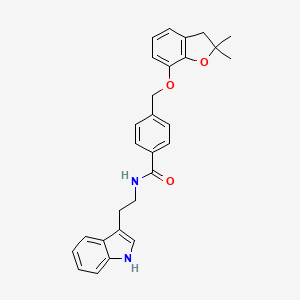

2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

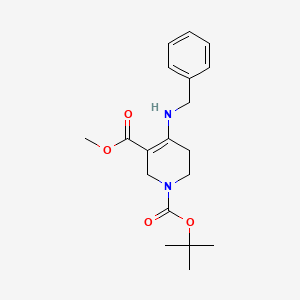

The synthesis of related compounds often involves multi-step reactions, including asymmetric Michael addition, chromatographic separation of diastereoisomers, reductive cyclisation, and attachment of functional groups such as acetamide . For example, the synthesis of sigma-1 receptor modulators involved the use of asymmetric Michael addition followed by cyclisation and functionalization to obtain the desired enantiomers . These methods could potentially be adapted for the synthesis of "2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide".

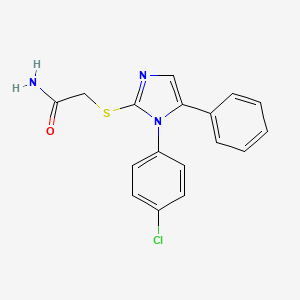

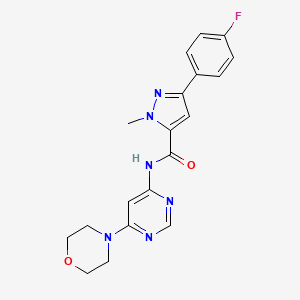

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopy . The crystal structure of a related N-phenyl-N-(pyridin-4-yl)acetamide compound has been determined, showing that the amide unit is almost planar and that the phenyl and pyridine rings are not conjugated with the amide unit . These findings suggest that the molecular structure of "this compound" could also be elucidated using similar techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the nitrogen and the adjacent carbon atoms. For instance, the introduction of various substituents at the carbon adjacent to the amide nitrogen has been explored to modulate the biological activity of kappa-opioid agonists . The presence of the pyrrolidinyl group and other substituents can significantly affect the potency and selectivity of these compounds. Therefore, the chemical reactions involving "this compound" would likely be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetic profile. Compounds with similar structures have been evaluated for their anticonvulsant activity, therapeutic indices, and cardiac safety . The physical properties such as solubility, melting point, and stability can be determined experimentally, while the chemical properties such as pKa, lipophilicity, and reactivity can be predicted based on the structure. The acetamide moiety, in particular, is known to play a role in the drug-receptor interaction and can influence the overall drug-like properties of the molecule.

Mechanism of Action

Target of Action

The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is the cholinergic system . It acts as an anticholinergic agent , which means it blocks the action of the neurotransmitter acetylcholine at synapses in the central and the peripheral nervous system.

Mode of Action

The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide interacts with its targets by binding to the acetylcholine receptors and inhibiting the binding of acetylcholine . This prevents the transmission of parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, urinary tract, and other parts of the body.

Biochemical Pathways

The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide affects the cholinergic pathways . By blocking the action of acetylcholine, it disrupts the normal functioning of these pathways, leading to various downstream effects such as reduced muscle contractions and secretions in the organs controlled by the parasympathetic nervous system.

Pharmacokinetics

Like other anticholinergic agents, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of the action of 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide are primarily related to its anticholinergic activity . By blocking the action of acetylcholine, it can reduce muscle contractions and secretions in the organs controlled by the parasympathetic nervous system. This can lead to effects such as relaxation of smooth muscles, decreased gastric motility, and reduced bronchial secretions.

properties

IUPAC Name |

2-(4-phenylphenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(23-14-4-5-15-24-16-6-7-17-24)18-19-10-12-21(13-11-19)20-8-2-1-3-9-20/h1-3,8-13H,6-7,14-18H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTRFQUJSZNLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)